Product packaging for Benzoic acid, 2-(3-methyl-1-oxobutyl)-(Cat. No.:)

Benzoic acid, 2-(3-methyl-1-oxobutyl)-

Cat. No.: B1641490
M. Wt: 206.24 g/mol
InChI Key: UJBGRWNVLHJDRV-UHFFFAOYSA-N
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Description

Contextual Significance of ortho-Substituted Benzoic Acid Derivatives in Synthetic Design

Ortho-substituted benzoic acid derivatives are a cornerstone in the design of synthetic pathways for a wide array of organic molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net The proximity of the ortho-substituent to the carboxylic acid group can lead to distinct intramolecular interactions that influence the molecule's conformation and reactivity. nih.gov This phenomenon, often referred to as the "ortho effect," can significantly alter the acidity of the carboxylic acid and direct the regioselectivity of subsequent chemical transformations. vedantu.comwikipedia.org

The steric hindrance provided by the ortho-substituent can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. vedantu.comwikipedia.org This "Steric Inhibition of Resonance" (SIR) disrupts the conjugation between the carboxyl group and the aromatic ring, which can enhance the acidity of the benzoic acid compared to its meta- and para-substituted isomers or benzoic acid itself. vedantu.comwikipedia.org This modulation of electronic properties is a powerful tool for chemists in designing multi-step syntheses. Furthermore, the ortho-substituent can act as a handle for further chemical modifications or as a directing group in reactions such as ortho-C-H functionalization. nih.govnih.gov

Foundational Role of Benzoic Acid, 2-(3-methyl-1-oxobutyl)- as a Key Chemical Intermediate

"Benzoic acid, 2-(3-methyl-1-oxobutyl)-" and related 2-acylbenzoic acids are versatile intermediates in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The presence of both a carboxylic acid and a ketone functional group in a 1,2-relationship on the benzene ring allows for a range of cyclization reactions. These compounds can serve as precursors to important structural motifs found in natural products and biologically active molecules. researchgate.netresearchgate.net

For instance, 2-acylbenzoic acids are known to be valuable starting materials for the synthesis of phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.netresearchgate.net The specific nature of the acyl group, in this case, the 3-methyl-1-oxobutyl (isovaleryl) group, can influence the reactivity and the properties of the resulting heterocyclic products. The synthesis of such intermediates can be achieved through various methods, including the carboxylate-directed functionalization of benzoic acids. nih.gov Research has shown that 2-(3-oxoalkyl) benzoic acids can undergo intramolecular cyclization and oxidative dehydrogenation to yield dihydroisocoumarins and isocoumarins, which are skeletons for many bioactive substances. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1641490 Benzoic acid, 2-(3-methyl-1-oxobutyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3-methylbutanoyl)benzoic acid

InChI

InChI=1S/C12H14O3/c1-8(2)7-11(13)9-5-3-4-6-10(9)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

UJBGRWNVLHJDRV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for Benzoic Acid, 2 3 Methyl 1 Oxobutyl and Its Structural Analogs

Direct Synthesis Approaches to the Core Benzoic Acid, 2-(3-methyl-1-oxobutyl)- Scaffold

Direct approaches aim to construct the target molecule in a highly convergent manner, often by forming a key carbon-carbon bond at a late stage of the synthesis. These methods are prized for their efficiency and atom economy.

Rhodium-Catalyzed Carboxyl-Directed Conjugate Addition of C–H Bonds to α,β-Unsaturated Ketones

A powerful strategy for the ortho-acylation of benzoic acids involves the transition metal-catalyzed activation of a C–H bond. Rhodium catalysts have proven particularly effective in directing the conjugate addition of an ortho-C–H bond to α,β-unsaturated ketones. researchgate.net The carboxylic acid group serves as an effective directing group, coordinating to the rhodium center and positioning it for the selective activation of the adjacent C–H bond.

This methodology allows for the direct coupling of a benzoic acid with an α,β-unsaturated ketone, such as 4-methyl-1-penten-3-one, to furnish the desired 2-acylbenzoic acid. The reaction typically proceeds in the presence of a rhodium(I) or rhodium(III) catalyst. The catalytic cycle is thought to involve the formation of a rhodacycle intermediate, which then undergoes insertion of the unsaturated ketone followed by reductive elimination to yield the product and regenerate the active catalyst. The use of specific ligands, such as chiral phosphines, can also enable asymmetric variations of this reaction, providing access to enantiomerically enriched products. acs.org

Table 1: Representative Conditions for Rhodium-Catalyzed Conjugate Addition

CatalystLigandAdditiveSolventTemperature (°C)Yield (%)
[Rh(cod)₂]BF₄BINAPCs₂CO₃Toluene10075-90
[Cp*RhCl₂]₂-AgSbF₆DCE8080-95

Data is illustrative and compiled from typical rhodium-catalyzed C-H activation reactions.

Intramolecular Cyclization Strategies for Benzoic Acid, 2-(3-oxobutyl)- Derivatives

Intramolecular cyclization represents a versatile approach to constructing cyclic systems that can serve as precursors or analogs to the target compound. For derivatives like Benzoic acid, 2-(3-oxobutyl)-, intramolecular reactions can be strategically employed. researchgate.net For instance, a suitably substituted aromatic precursor can undergo a cyclization reaction to form a bicyclic intermediate, which can then be opened to reveal the desired 2-acylbenzoic acid structure.

Acid-catalyzed intramolecular cyclizations are common, where a Brønsted or Lewis acid promotes the reaction. rsc.orgresearchgate.net For example, a precursor bearing both the benzoic acid moiety and a latent ketone functionality can be induced to cyclize under acidic conditions. The choice of acid and reaction conditions is crucial to control the selectivity and prevent unwanted side reactions. These strategies are particularly useful for creating complex structures and can be adapted for the synthesis of a variety of derivatives. nih.gov

Esterification and Subsequent Functionalization Pathways

An alternative strategy involves the initial protection of the carboxylic acid as an ester. This approach can be advantageous as it modulates the reactivity of the molecule and can prevent undesired side reactions. The corresponding methyl or ethyl ester of a benzoic acid can be subjected to functionalization at the ortho position.

Once the ester is formed, various C-C bond-forming reactions can be employed to introduce the acyl group. Following the successful installation of the desired side chain, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions to yield the final product. This pathway offers flexibility and is often used when direct acylation of the free acid is problematic.

Precursor Chemistry and Strategic Fragment Coupling

These methodologies involve the synthesis of key precursors or fragments which are then coupled together to assemble the final target molecule. This approach allows for a more modular and often more scalable synthesis.

Alkylation Reactions in the Assembly of Oxo-Substituted Benzoic Acid Systems

Alkylation reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing oxo-substituted benzoic acids, a strategic alkylation can be used to introduce a portion of the desired side chain. For example, an ortho-lithiated benzoic acid derivative can react with an appropriate alkyl halide electrophile. Subsequent oxidation of the introduced alkyl group can then furnish the required ketone functionality. This multi-step sequence allows for the controlled construction of the acyl side chain.

Friedel-Crafts Acylation for Constructing Functionalized Benzoate Motifs

The Friedel-Crafts acylation is a classic and powerful method for the introduction of acyl groups onto aromatic rings. beilstein-journals.orgyoutube.com In a typical procedure, an aromatic compound is treated with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.org

For the synthesis of Benzoic acid, 2-(3-methyl-1-oxobutyl)-, a phthalic anhydride precursor could be envisioned to react with isobutylbenzene (B155976) in a Friedel-Crafts acylation. This would install the isobutylphenyl ketone moiety. However, to achieve the specific substitution pattern of the target molecule, a more strategic application of this reaction is required. A more direct approach would involve the Friedel-Crafts acylation of a protected benzoic acid derivative, though this can be challenging due to the deactivating nature of the carboxyl group. nih.gov Alternatively, a related aromatic precursor can be acylated, followed by subsequent chemical transformations to introduce the carboxylic acid group. The reaction conditions, including the choice of Lewis acid and solvent, are critical for achieving high yields and regioselectivity. researchgate.net

Table 2: Common Lewis Acids and Acylating Agents in Friedel-Crafts Acylation

Lewis AcidAcylating AgentSolvent
AlCl₃Isovaleryl chlorideDichloromethane
FeCl₃Isovaleric anhydrideNitrobenzene
TiCl₄Isovaleryl chloride1,2-Dichloroethane

This table provides examples of reagents commonly used in Friedel-Crafts acylation reactions.

Advanced Catalytic Systems in the Synthesis of Benzoic Acid, 2-(3-methyl-1-oxobutyl)- Derivatives

The introduction of the 3-methyl-1-oxobutyl (isovaleryl) group at the ortho-position of benzoic acid presents a synthetic challenge that necessitates the use of advanced catalytic systems. These catalysts facilitate the selective formation of the carbon-carbon bond required for the keto-acid structure, often with high efficiency and under milder conditions than classical methods.

Transition metal catalysis is a cornerstone in the synthesis of 2-acylbenzoic acids. The ability of these metals to activate C-H bonds and promote cross-coupling reactions has been extensively explored.

Palladium: Palladium-catalyzed reactions are particularly prominent for the ortho-acylation of benzoic acids. The directing-group ability of the carboxylic acid functionality is harnessed to achieve high regioselectivity. A notable example is the palladium-catalyzed chemoselective decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids. rsc.orgnih.govacs.org This method allows for the direct introduction of an acyl group at the ortho-position. For instance, various substituted benzoic acids can be acylated with high yields, as demonstrated in the synthesis of the antispasmodic drug pitofenone. nih.govacs.org The general applicability of this method suggests its potential for the synthesis of Benzoic acid, 2-(3-methyl-1-oxobutyl)- by employing an appropriate α-oxocarboxylic acid.

Rhodium: Rhodium catalysts have also been employed for the ortho-functionalization of benzoic acids. While direct acylation is less common, rhodium(III)-catalyzed ortho-thiolation of benzoic acids demonstrates the feasibility of activating the ortho-C-H bond. rsc.org Furthermore, rhodium-catalyzed intramolecular hydroacylation of 2-acylbenzaldehydes to form 3-substituted phthalides showcases the utility of this metal in transformations of related structures. mdpi.com These examples suggest that with the appropriate choice of acylating agent and ligand, rhodium could be a viable catalyst for the synthesis of the target compound.

Iron and Copper: Iron and copper catalysts offer more cost-effective and environmentally benign alternatives. Iron, often in the form of iron halides, is a classical Lewis acid catalyst for Friedel-Crafts acylation, a fundamental reaction for the synthesis of aryl ketones. youtube.comorganic-chemistry.orgsigmaaldrich.comnih.gov The reaction of phthalic anhydride with an appropriate organometallic reagent in the presence of an iron catalyst could potentially yield the desired 2-acylbenzoic acid. Copper-catalyzed reactions, while less direct for this specific transformation, have been utilized in the synthesis of related keto-esters and for radical carbo-aroylation of alkenes, highlighting the versatility of copper in forming C-C bonds for ketone synthesis. nih.govnih.govrsc.org

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. For the synthesis of 2-acylbenzoic acid analogs, organocatalytic strategies often involve conjugate additions followed by cyclization to form related heterocyclic structures like phthalides and coumarins.

A sustainable synthesis of 3-substituted phthalides has been developed via a catalytic one-pot cascade reaction of 2-formylbenzoic acid with β-keto acids in glycerol. beilstein-journals.orgnih.gov This approach, which can be catalyzed by simple organic molecules, proceeds through an aldol (B89426) condensation followed by lactonization. The use of a β-keto acid as a ketone enolate equivalent is a key feature of this methodology.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can be employed in a variety of transformations. NHC-catalyzed enantioselective annulations have been developed for the synthesis of dihydrocoumarins, which share a similar structural motif with the target molecule. nih.govrsc.orgresearchgate.netresearchgate.netorganic-chemistry.org These reactions often proceed via a dual activation strategy where the NHC activates both the electrophilic and nucleophilic partners. The application of NHCs to the synthesis of chiral 3-aryloxyphthalides from phthalaldehyde and phenols further demonstrates their utility in constructing these scaffolds with high enantioselectivity. nih.gov

Enantioselective and Asymmetric Synthesis of Chiral Benzoic Acid, 2-(3-methyl-1-oxobutyl)- Analogs

The synthesis of chiral analogs of Benzoic acid, 2-(3-methyl-1-oxobutyl)- where the keto group is part of a stereocenter, requires sophisticated enantioselective and asymmetric strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer.

The development of chiral catalysts is crucial for asymmetric synthesis. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Chiral Ligands for Transition Metals: The enantioselective synthesis of 3-arylphthalides has been achieved through the asymmetric arylation of 2-formylbenzoates using organozinc reagents in the presence of a chiral amino naphthol ligand. rsc.org This reaction proceeds with good yields and enantioselectivities. Another approach involves the use of a chiral phosphoramide (B1221513) ligand-Zn(II) complex for the asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization to yield chiral 3-substituted phthalides with excellent yields and good enantioselectivities. nih.gov

Chiral Organocatalysts: Chiral phosphoric acids have proven to be highly effective organocatalysts for a wide range of asymmetric transformations. acs.orgescholarship.orgacs.orgdntb.gov.uarsc.org They have been successfully applied to the enantioselective synthesis of α-tertiary amino ketones and β-amino-α,α-difluoro carbonyl compounds. acs.orgacs.org Their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile, makes them ideal for controlling stereochemistry. The asymmetric amination of α-branched cyclic ketones catalyzed by a chiral phosphoric acid, yielding products with a nitrogen-containing quaternary stereocenter in high yields and excellent enantioselectivities, highlights their potential for creating chiral centers adjacent to a carbonyl group. escholarship.org

Achieving high stereoselective control in the formation of chiral keto-acid centers is a key challenge. This can be addressed through catalyst-controlled reactions or by using chiral auxiliaries.

The aforementioned catalytic asymmetric synthesis of 3-arylphthalides is a prime example of catalyst-controlled stereoselection, where the chiral catalyst dictates the stereochemical outcome of the reaction. rsc.orgnih.govresearchgate.net

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgnih.govwikipedia.orgmdpi.comarizona.edu For instance, pseudoephedrine can be used as a chiral auxiliary for the diastereoselective alkylation of amides derived from carboxylic acids. wikipedia.org This approach allows for the formation of new stereocenters with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product. The synthesis of enantiopure enamines from β-ketoesters using a chiral diamine auxiliary, which are then reacted to afford enantioenriched α-SCF3-tetrasubstituted β-keto esters, demonstrates the power of this strategy in creating quaternary stereocenters. mdpi.com

In Depth Mechanistic Investigations of Reactions Involving Benzoic Acid, 2 3 Methyl 1 Oxobutyl

Oxidative Dehydrogenation Reaction Mechanisms

Oxidative dehydrogenation involving Benzoic acid, 2-(3-methyl-1-oxobutyl)- can be conceptualized through several mechanistic pathways, often catalyzed by transition metals. A primary route involves the formation of unsaturated derivatives by creating double bonds within the 3-methyl-1-oxobutyl side chain. This process can be initiated by the formation of a metal-enolate complex at the α-carbon of the ketone. Subsequent β-hydride elimination would lead to an α,β-unsaturated keto acid.

Another potential pathway involves a tandem dehydrogenation-aromatization sequence, particularly under harsh conditions with catalysts known to facilitate multifold C-H activation. nih.gov In such scenarios, the catalyst could initiate dehydrogenation at the alkyl chain, and if conditions permit, could lead to more complex cyclized or aromatic structures. nih.gov The mechanism often involves the formation of radical intermediates, especially when using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cobalt complexes in the presence of oxygen. nih.gov For instance, a cobalt catalyst can interact with O₂ to form a Co³⁺-oxygen complex, which then facilitates hydrogen abstraction from the substrate to generate a radical, leading to dehydrogenation. nih.gov

In reactions catalyzed by supported gold-palladium nanoalloys, acidic supports can promote both oxidative dehydrogenation and disproportionation reactions. uu.nl In contrast, basic supports tend to exclusively favor the oxidative dehydrogenation pathway, effectively shutting down side reactions. uu.nl

Free Radical Processes in Benzoic Acid, 2-(3-methyl-1-oxobutyl)- Transformations

Benzoic acid, 2-(3-methyl-1-oxobutyl)- is susceptible to free radical processes, primarily due to its nature as an α-keto acid. Under oxidative conditions, particularly with agents like persulfate or through photoredox catalysis, α-keto acids can undergo facile decarboxylation to generate acyl radicals. acs.orgacs.org In this case, the compound could lose carbon dioxide from the carboxyl group to form a 2-(3-methylbutanoyl)phenyl radical. This highly reactive intermediate can then participate in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

Visible-light-promoted, metal-free methods using photocatalysts like 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) are effective for generating acyl radicals from α-keto acids. acs.org This process involves single-electron oxidation of the carboxylate anion to a carboxylic radical, which rapidly extrudes CO₂. researchgate.net This provides a mild, metal-free pathway for initiating radical transformations. acs.org

Additionally, radical processes can be initiated at the alkyl side chain. For example, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical, can facilitate the oxidation of alcohols to ketones and aldehydes, proceeding through radical intermediates. google.com Similar principles could apply to the C-H bonds of the isobutyl group in the target molecule under specific catalytic conditions, leading to functionalization at the side chain.

Detailed Analysis of Intramolecular Cyclization Pathways

One of the most characteristic reactions of 2-acylbenzoic acids, including Benzoic acid, 2-(3-methyl-1-oxobutyl)-, is intramolecular cyclization to form 3-substituted phthalides. researchgate.netorganic-chemistry.org This transformation occurs because the ortho positioning of the carboxylic acid and ketone groups facilitates a nucleophilic attack. The molecule exists in equilibrium between its open-chain keto-acid form and a cyclic lactol (hemiketal) form, known as a pseudoacid. nih.govnih.gov

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen of the carboxylic acid group onto the electrophilic carbonyl carbon of the ketone. This forms a five-membered ring tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final phthalide (B148349) product, specifically 3-isobutyl-3-hydroxyisobenzofuran-1(3H)-one, which can then dehydrate to the corresponding phthalide depending on the conditions.

This cyclization can be steered by either acid or base catalysis. researchgate.netnih.gov

Acid Catalysis : An acid catalyst protonates the ketone's carbonyl oxygen, increasing its electrophilicity and activating it for attack by the weakly nucleophilic carboxylic acid hydroxyl group. youtube.com

Base Catalysis : A base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion, which then readily attacks the ketone carbonyl. researchgate.netyoutube.com

The reaction is often highly efficient and can be the dominant pathway, making 2-acylbenzoic acids valuable synthons for heterocyclic compounds like isobenzofuranones and isoindolobenzoxazinones. researchgate.netnih.gov

Table 1: Influence of Catalysts on Intramolecular Cyclization

Catalyst TypeMechanistic RoleExpected Outcome
Acid (e.g., TsOH) Protonates the ketone carbonyl, increasing its electrophilicity.Promotes formation of the cyclic lactol intermediate and subsequent dehydration to the phthalide. nih.govmdpi.com
Base (e.g., Na₂CO₃) Deprotonates the carboxylic acid, forming a more potent carboxylate nucleophile.Facilitates efficient nucleophilic attack on the ketone carbonyl, leading to high yields of the cyclized product. researchgate.net
Lewis Acid (e.g., AlCl₃) Coordinates to the ketone oxygen, activating the carbonyl group for nucleophilic attack.Can drive the cyclization, particularly when starting from the corresponding acyl chloride. elsevierpure.com

C-H Activation and Selective Functionalization Mechanisms

The structure of Benzoic acid, 2-(3-methyl-1-oxobutyl)- offers multiple sites for C-H activation and selective functionalization, a powerful strategy in modern organic synthesis. acs.org The carboxylic acid group is a well-established directing group for ortho-C-H activation. nih.govnih.gov

Using transition metal catalysts, such as palladium, rhodium, or ruthenium, the carboxylate can coordinate to the metal center, positioning it to selectively activate the C-H bond at the C6 position of the aromatic ring. nih.govmdpi.com

Palladium Catalysis : A Pd(II) catalyst can react with the benzoic acid to form a five-membered palladacycle intermediate via C-H activation. rsc.org This intermediate can then engage in cross-coupling reactions with various partners like arylboronic acids or alkenes, leading to functionalization at the C6 position. nih.gov

Ruthenium Catalysis : Complexes like [Ru(p-cymene)Cl₂]₂ are effective for carboxylate-directed ortho-allylation, reacting with allyl acetates to introduce an allyl group at the C6 position. nih.govnih.gov

The alkyl side chain also presents opportunities for C-H functionalization. While the aromatic C-H bonds are often targeted first due to the directing group effect, specific catalytic systems can functionalize benzylic or even unactivated sp³ C-H bonds. Iridium complexes, for instance, have shown a unique ability to achieve selective ortho-C-H activation in alkylarenes by transiently inserting into a benzylic C-H bond first. nih.govacs.org

Nucleophilic and Electrophilic Reaction Pathways Governing Transformations

The reactivity of Benzoic acid, 2-(3-methyl-1-oxobutyl)- is governed by the electrophilic and nucleophilic sites within its structure.

Electrophilic Pathways : The primary electrophilic centers are the carbonyl carbons of the ketone and the carboxylic acid. These sites are susceptible to attack by various nucleophiles. The most significant reaction of this type is the intramolecular cyclization discussed previously. researchgate.net Intermolecularly, the carboxylic acid can undergo Fischer esterification with an alcohol under acidic conditions. britannica.com

The benzene (B151609) ring itself can act as a nucleophile in electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org However, both the acyl group (-COR) and the carboxylic acid group (-COOH) are electron-withdrawing and act as deactivating, meta-directing groups. minia.edu.eguci.edu Therefore, reactions such as nitration, halogenation, or sulfonation are expected to proceed slower than on unsubstituted benzene and would direct the incoming electrophile to the C3 and C5 positions, which are meta to both existing substituents. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Pathways : The main nucleophilic site is the oxygen atom of the carboxylic acid's hydroxyl group, which is pivotal in the intramolecular cyclization pathway. researchgate.net The enolizable α-protons on the methylene (B1212753) group adjacent to the ketone are weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylation or aldol (B89426) condensation.

Impact of Reaction Conditions, Additives, and Solvent Systems on Mechanism Control

The specific reaction pathway undertaken by Benzoic acid, 2-(3-methyl-1-oxobutyl)- can be precisely controlled by the careful selection of reaction conditions, catalysts, and additives. The competition between intramolecular cyclization and intermolecular reactions (like C-H functionalization or electrophilic substitution) is particularly sensitive to these factors.

Catalysis : As detailed, the choice of catalyst is paramount. Transition metal catalysts (Pd, Ru, Rh) with specific ligands direct the molecule toward C-H activation pathways. nih.govmdpi.com In contrast, simple Brønsted acids or bases strongly favor intramolecular cyclization. researchgate.netnih.gov

Additives and Oxidants : In C-H activation reactions, an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, or O₂) is often required to regenerate the active catalytic species. nih.govmdpi.com The choice of oxidant can influence reaction efficiency and scope. For radical reactions, initiators or photocatalysts are necessary additives. acs.org

Solvent and Temperature : The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. For instance, hydrogenation reactions can be performed in supercritical CO₂ to enhance activity and prevent side reactions like esterification that might occur in alcohol solvents. researchgate.net Temperature is a critical factor; higher temperatures can provide the activation energy needed for C-H activation, while lower temperatures may favor the thermodynamically controlled cyclization product. A study on related systems showed that acid/base conditions could steer the reaction toward completely different products; Na₂CO₃ promoted the formation of an isobenzofuranone, whereas p-toluenesulfonic acid (TsOH) at a higher temperature (140 °C) led to a rearranged isoindolobenzoxazinone derivative. nih.gov

Table 2: Condition-Dependent Mechanistic Control

Desired TransformationCatalyst / ReagentAdditive / ConditionsDominant Mechanism
Intramolecular Cyclization TsOH or Na₂CO₃Moderate temperature (e.g., 80-100 °C)Intramolecular Nucleophilic Acyl Addition researchgate.netnih.gov
ortho-Aryl C-H Arylation Pd(OAc)₂Arylboronic acid, O₂ (oxidant)Carboxylate-Directed C-H Activation / Cross-Coupling nih.gov
ortho-Aryl C-H Allylation [Ru(p-cymene)Cl₂]₂Allyl acetate, K₃PO₄ (base)Carboxylate-Directed C-H Activation / Allylation nih.gov
Acyl Radical Formation 4CzIPN (photocatalyst)Visible light irradiationPhotoinduced Decarboxylation acs.org
Electrophilic Nitration HNO₃H₂SO₄ (catalyst)Electrophilic Aromatic Substitution wikipedia.org

Advanced Analytical Characterization Methodologies for Benzoic Acid, 2 3 Methyl 1 Oxobutyl

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a powerful, non-destructive means to probe the chemical environment of atoms and bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, NOESY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "Benzoic acid, 2-(3-methyl-1-oxobutyl)-," one would expect to observe distinct signals for the aromatic protons, the protons of the isobutyl group, and the acidic proton of the carboxylic acid. The splitting patterns (multiplicity) of these signals would reveal the connectivity of the protons.

¹³C NMR Spectroscopy: This method identifies the different types of carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the isobutyl group.

2D NMR Techniques:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, directly identifying which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons, providing crucial information about the three-dimensional structure and conformation of the molecule.

Table 1: Predicted ¹H NMR Data for Benzoic acid, 2-(3-methyl-1-oxobutyl)-

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~11.0-13.0 Singlet 1H -COOH
~7.8-8.2 Multiplet 4H Aromatic protons
~2.9 Doublet 2H -CH₂-
~2.2 Multiplet 1H -CH-

Table 2: Predicted ¹³C NMR Data for Benzoic acid, 2-(3-methyl-1-oxobutyl)-

Chemical Shift (δ) ppm Assignment
~200 C=O (ketone)
~170 C=O (acid)
~125-140 Aromatic carbons
~50 -CH₂-
~25 -CH-

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of "Benzoic acid, 2-(3-methyl-1-oxobutyl)-" would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the ketone and the carboxylic acid, and C-H stretches of the aromatic and aliphatic portions.

Table 3: Expected FTIR Absorption Bands for Benzoic acid, 2-(3-methyl-1-oxobutyl)-

Wavenumber (cm⁻¹) Intensity Functional Group
2500-3300 Broad O-H stretch (carboxylic acid)
~1700 Strong C=O stretch (ketone)
~1680 Strong C=O stretch (carboxylic acid)
~1600, ~1450 Medium-Weak C=C stretch (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of the benzene (B151609) ring and the carbonyl groups in "Benzoic acid, 2-(3-methyl-1-oxobutyl)-" would lead to characteristic absorptions in the UV region. Aromatic ketones typically exhibit π → π* and n → π* transitions.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for Benzoic acid, 2-(3-methyl-1-oxobutyl)-

Wavelength (λmax) (nm) Molar Absorptivity (ε) Transition
~240-250 High π → π*
~280-290 Moderate π → π*

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides highly accurate information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS can determine the mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of "Benzoic acid, 2-(3-methyl-1-oxobutyl)-" (C₁₂H₁₄O₃), distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments on these ions would reveal characteristic fragmentation patterns, providing further structural confirmation. For "Benzoic acid, 2-(3-methyl-1-oxobutyl)-," common fragmentations would include the loss of water (H₂O), carbon monoxide (CO), and the isobutyl group.

Table 5: Expected HRMS and ESI-MS Data for Benzoic acid, 2-(3-methyl-1-oxobutyl)-

Ion Calculated m/z Observed m/z
[C₁₂H₁₄O₃+H]⁺ 207.0965 (To be determined experimentally)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.netjournalijar.com For a compound like Benzoic acid, 2-(3-methyl-1-oxobutyl)-, which possesses a carboxylic acid group, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation in the injector. restek.com

Derivatization: To enhance volatility and thermal stability, derivatization is a common prerequisite for the GC-MS analysis of carboxylic acids. libretexts.org The most prevalent methods involve silylation or alkylation. libretexts.orgresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. restek.comusherbrooke.ca This process reduces the compound's polarity and allows it to travel through the GC column more effectively. restek.com

Separation and Detection: The derivatized analyte is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The choice of column is critical; a non-polar or intermediate-polarity column, such as one with a 5% phenyl-substituted polydimethylsiloxane (B3030410) (PDMS) stationary phase, would be suitable for separating the analyte from other components based on boiling point and polarity differences. sigmaaldrich.comchromatographyonline.com

Upon elution from the column, the compound enters the mass spectrometer. In electron ionization (EI) mode, the molecule is fragmented into characteristic ions. The resulting mass spectrum for the TMS-derivative of Benzoic acid, 2-(3-methyl-1-oxobutyl)- would be expected to show a molecular ion peak and distinct fragment ions. Key fragmentation pathways would likely include:

Loss of the isobutyl group: Cleavage of the side chain.

McLafferty rearrangement: A characteristic fragmentation for ketones.

Loss of the silylated carboxyl group: Fragmentation of the derivatized benzoic acid moiety.

Formation of a phenyl cation (m/z 77): A common fragment for monosubstituted benzene compounds. docbrown.info

The combination of the retention time from the GC and the fragmentation pattern from the MS provides high confidence in the identification of the compound. scholarsresearchlibrary.com

Table 1: Representative GC-MS Parameters for Analysis of Derivatized Benzoic Acid, 2-(3-methyl-1-oxobutyl)-
ParameterValue/SettingPurpose
Derivatization Agent BSTFA with 1% TMCSIncreases volatility and thermal stability of the carboxylic acid. usherbrooke.ca
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5%-phenyl-95%-dimethylpolysiloxane)Provides efficient separation of semi-volatile aromatic compounds. sigmaaldrich.com
Carrier Gas HeliumInert gas to carry the sample through the column.
Injector Temperature 250 °CEnsures complete vaporization of the derivatized sample. usherbrooke.ca
Oven Program Initial 80°C, ramp to 280°C at 10°C/minSeparates compounds based on their boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns.
Mass Analyzer QuadrupoleScans a mass range (e.g., m/z 40-550) to detect the molecular ion and fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile, polar, and thermally sensitive compounds, making it highly suitable for the direct analysis of Benzoic acid, 2-(3-methyl-1-oxobutyl)- without derivatization. wikipedia.org This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org

Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation for this compound. shimadzu.com A C18 or other polar-modified reversed-phase column would effectively retain the analyte from a polar mobile phase. lcms.cztandfonline.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid to ensure the carboxylic acid is in its protonated, less polar form, which enhances retention and improves peak shape. nih.govvu.edu.au Gradient elution, where the proportion of the organic solvent is increased over time, would be used to effectively elute the compound and separate it from other components in a complex mixture. researchgate.net

Mass Spectrometric Detection: After separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most likely ionization technique, operated in negative ion mode (ESI-). In this mode, the carboxylic acid group readily loses a proton to form a deprotonated molecule [M-H]⁻. This "soft" ionization technique typically results in minimal fragmentation in the source, providing a clear molecular weight determination. psu.edu

For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. The [M-H]⁻ ion is selected and fragmented in a collision cell to produce a secondary fragmentation spectrum. This spectrum provides valuable data for confirming the compound's identity by revealing the structure of its constituent parts. vu.edu.ausemanticscholar.org

Table 2: Typical LC-MS/MS Parameters for Analysis of Benzoic Acid, 2-(3-methyl-1-oxobutyl)-
ParameterValue/SettingPurpose
LC Column C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm)Standard for reversed-phase separation of moderately polar organic compounds. sigmaaldrich.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcid modifier ensures protonation for better retention and peak shape. vu.edu.au
Elution Mode Gradient elutionAllows for efficient separation of compounds with varying polarities in complex mixtures.
Ion Source Electrospray Ionization (ESI), Negative ModeIdeal for acidic compounds, forming a deprotonated molecular ion [M-H]⁻. psu.edu
Mass Analyzer Triple Quadrupole or Ion TrapEnables both full scan for molecular weight and MS/MS for structural fragmentation. expec-tech.com
Detection Mode Multiple Reaction Monitoring (MRM)For highly sensitive and selective quantification by monitoring specific parent→fragment ion transitions.

X-ray Crystallography for Precise Solid-State Structure Determination

The process begins with growing a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.org This crystal, typically less than a millimeter in any dimension, is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the unit cell can be calculated. nih.govyoutube.com This map is then interpreted to determine the precise position of each atom in the molecule. jove.com

While no published crystal structure for Benzoic acid, 2-(3-methyl-1-oxobutyl)- is currently available, a successful crystallographic analysis would yield a wealth of structural information.

Table 3: Hypothetical Crystallographic Data for Benzoic Acid, 2-(3-methyl-1-oxobutyl)-
ParameterExample DataDescription
Chemical Formula C₁₂H₁₄O₃The elemental composition of the molecule.
Formula Weight 206.24 g/mol The molar mass of the compound.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cA specific symmetry group within the crystal system.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Åα = 90°, β = 98.5°, γ = 90°The dimensions and angles of the repeating unit in the crystal lattice. spbu.ru
Volume (V) 1029 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Final R-indices R1 = 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths/Angles e.g., C=O: 1.21 Å, C-O: 1.32 ÅPrecise measurements of intramolecular distances and angles. carleton.edu

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC, LC)

The comprehensive analysis of Benzoic acid, 2-(3-methyl-1-oxobutyl)- relies on a suite of advanced chromatographic techniques, each chosen to exploit the specific physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC): As a cornerstone technique for non-volatile compounds, HPLC is ideal for the analysis of this benzoic acid derivative. tandfonline.com

Reversed-Phase (RP-HPLC): This is the most common mode, separating compounds based on hydrophobicity. shimadzu.com A C18 column is a standard choice, but other stationary phases can offer different selectivities. sigmaaldrich.com The mobile phase pH is a critical parameter; keeping it below the pKa of the carboxylic acid (~pH < 4) ensures the molecule is protonated and well-retained. nih.govtandfonline.com

Method Development: Optimization involves adjusting mobile phase composition (e.g., acetonitrile vs. methanol ratio), gradient slope, flow rate, and column temperature to achieve the best separation from impurities or other matrix components. tandfonline.com

Gas Chromatography (GC): GC is the preferred method for volatile compounds and offers very high resolution. phenomenex.com

Column Selection: The choice of stationary phase is the most important factor for achieving separation. fishersci.casigmaaldrich.com For the derivatized (e.g., TMS-ester) form of Benzoic acid, 2-(3-methyl-1-oxobutyl)-, a non-polar phase (like 100% dimethylpolysiloxane) or an intermediate polarity phase (like 5% phenyl-polydimethylsiloxane) would be appropriate. sigmaaldrich.com The separation is primarily based on differences in boiling points and analyte-phase interactions. fishersci.ca

Optimization: Key parameters for optimization include the oven temperature program, carrier gas flow rate, and column dimensions (length, internal diameter, and film thickness). chromatographyonline.com Longer columns provide better resolution for complex samples, while smaller internal diameters increase efficiency. chromatographyonline.com

Liquid Chromatography (LC): This is a broader term encompassing HPLC and other techniques. Mixed-mode chromatography, for instance, utilizes columns with both reversed-phase and ion-exchange properties, offering unique selectivity for separating complex mixtures of acidic, basic, and neutral compounds in a single run. helixchrom.comzodiaclifesciences.com

Table 4: Comparison of Chromatographic Techniques for Analysis
TechniquePrincipleApplication for Benzoic acid, 2-(3-methyl-1-oxobutyl)-Key Considerations
HPLC (Reversed-Phase) Partitioning based on hydrophobicity.Quantitative analysis in complex mixtures (e.g., reaction monitoring, purity assessment).Mobile phase pH control is crucial for retention and peak shape. tandfonline.com
Gas Chromatography (GC) Separation based on boiling point and volatility.Analysis of volatile profiles; requires derivatization to increase volatility.Derivatization (e.g., silylation) is necessary. restek.com High resolution for isomers.
Mixed-Mode LC Combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange).Separation of the target compound from a complex mixture containing diverse chemical classes. helixchrom.comOffers alternative and powerful selectivity compared to standard RP-HPLC. zodiaclifesciences.com

Derivatization Strategies for Enhanced Research Applications of Benzoic Acid, 2 3 Methyl 1 Oxobutyl

Chemical Modification of Carboxyl Groups for Analytical and Synthetic Purposes

The carboxyl group is a primary target for derivatization due to its acidic proton and susceptibility to nucleophilic attack. Common strategies involve esterification and amidation, which can significantly alter the polarity, volatility, and chromatographic behavior of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization technique. This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, reaction with methanol (B129727) or ethanol (B145695) produces the corresponding methyl or ethyl ester. This modification is particularly useful for gas chromatography (GC) analysis, as it increases the volatility of the compound.

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is another powerful strategy. This can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. Amidation can introduce a wide variety of functionalities, depending on the amine used, which can be tailored for specific analytical or synthetic needs. For example, introducing a fluorescent amine can create a highly sensitive derivative for high-performance liquid chromatography (HPLC) with fluorescence detection.

A selection of potential derivatization reactions for the carboxyl group of Benzoic acid, 2-(3-methyl-1-oxobutyl)- is presented below:

Derivatization StrategyReagentResulting Functional GroupPurpose
EsterificationMethanol/H+Methyl EsterIncreased volatility for GC
EsterificationEthanol/H+Ethyl EsterIncreased volatility for GC
AmidationBenzylamineN-benzyl amideAltered polarity for LC
AmidationDansyl cadaverineFluorescent amideFluorescence detection

Functionalization and Derivatization of Ketone Moieties

The ketone group in Benzoic acid, 2-(3-methyl-1-oxobutyl)- offers a distinct site for chemical modification. Derivatization of the ketone is often pursued to enhance detectability, particularly in liquid chromatography-mass spectrometry (LC-MS).

Common derivatizing agents for ketones react with the carbonyl group to form stable adducts. For example, hydrazines are frequently employed to form hydrazones. These derivatives often possess improved ionization efficiency and can be designed to include specific features, such as a permanent positive charge or a UV-active chromophore.

Key derivatization agents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form 2,4-dinitrophenylhydrazones, which are colored compounds suitable for UV-Vis detection.

Girard's Reagents (T and P): These reagents introduce a quaternary ammonium (B1175870) group, creating a permanently charged derivative. This is highly advantageous for electrospray ionization mass spectrometry (ESI-MS), as it ensures efficient ionization in the positive ion mode.

Hydroxylamine (B1172632): Forms oximes upon reaction with ketones. While this modification can alter chromatographic behavior, it is often used to protect the ketone group during other synthetic transformations.

Development of Derivatization Protocols for Improved Chromatographic Separation and Ionization Efficiency

A primary goal of derivatization in analytical chemistry is to overcome challenges associated with poor chromatographic resolution and low ionization efficiency. For Benzoic acid, 2-(3-methyl-1-oxobutyl)-, which has a moderate polarity, derivatization can be employed to fine-tune its retention characteristics in both reversed-phase and normal-phase chromatography.

Improving Chromatographic Separation: By strategically choosing a derivatizing agent, the hydrophobicity of the molecule can be significantly altered. For reversed-phase HPLC, increasing the hydrophobicity through the addition of a long alkyl chain or an aromatic group will lead to longer retention times and potentially better separation from other components in a complex mixture.

Enhancing Ionization Efficiency: In mass spectrometry, the efficiency with which a molecule is ionized directly impacts the sensitivity of the analysis. Derivatization can introduce functional groups that are readily ionizable. As mentioned earlier, reagents that introduce a permanent positive charge, such as Girard's reagents, are particularly effective for ESI-MS. For atmospheric pressure chemical ionization (APCI), derivatization to introduce a group with high proton affinity can enhance signal intensity.

The following table summarizes how different derivatization approaches can impact chromatographic and ionization properties:

Derivatization TargetDerivatization StrategyImpact on ChromatographyImpact on Ionization Efficiency
Carboxyl GroupEsterification (e.g., with a long-chain alcohol)Increased retention in RP-HPLCMay decrease ESI efficiency in negative mode
Ketone GroupReaction with Girard's ReagentDecreased retention in RP-HPLCSignificant enhancement in positive ESI-MS
Carboxyl GroupAmidation with a charged amineAltered retention, potential for ion-pairing chromatographySignificant enhancement in ESI-MS

Exploration of Novel Derivatization Reagents and Methodologies

The field of analytical chemistry is continually evolving, with ongoing research into new derivatization reagents and more efficient reaction protocols. For a molecule like Benzoic acid, 2-(3-methyl-1-oxobutyl)-, leveraging these advancements can lead to novel analytical methods with superior performance.

One area of active development is the design of "charge-switch" derivatization reagents. researchgate.net These reagents react with a neutral or weakly ionizing functional group to introduce a readily ionizable moiety, often with the opposite charge to what is typically observed. This can be particularly useful for switching the analysis from a less sensitive to a more sensitive MS mode.

Furthermore, there is a growing interest in multiplexed derivatization strategies, where different isotopically labeled derivatizing agents are used to label different samples. This allows for the simultaneous analysis of multiple samples by MS, with relative quantification achieved by comparing the intensities of the isotopic peaks.

Recent research has highlighted reagents like 2-hydrazinoquinoline (B107646) (HQ), which can simultaneously derivatize both carboxylic acids and ketones, offering a comprehensive approach for molecules containing both functional groups. nih.govdoaj.org Another novel reagent, 4-bromo-N-methylbenzylamine, has shown promise for derivatizing carboxylic acids to enhance their detection by positive ESI-MS/MS. researchgate.net

The exploration and application of such novel reagents and methodologies will undoubtedly continue to expand the analytical toolkit available for the study of Benzoic acid, 2-(3-methyl-1-oxobutyl)- and other related compounds.

Structure Reactivity and Structure Transformation Relationships of Benzoic Acid, 2 3 Methyl 1 Oxobutyl

Influence of Benzoic Acid Ring Substituents on Reactivity Profiles

Electron-donating groups (EDGs), such as alkyl, hydroxyl, or alkoxy groups, increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. libretexts.org This increased electron density stabilizes the carbocation intermediate formed during the substitution, thereby increasing the reaction rate. libretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, or haloalkyl groups, decrease the electron density of the ring, making it less reactive towards electrophiles. libretexts.org

The position of the substituent relative to the carboxyl and 2-(3-methyl-1-oxobutyl) groups is also crucial in determining the regioselectivity of electrophilic aromatic substitution. The carboxyl group is a meta-directing deactivator, meaning it directs incoming electrophiles to the meta position relative to itself. quora.comnumberanalytics.comdoubtnut.comdoubtnut.com The 2-(3-methyl-1-oxobutyl) group, being an acyl group, is also a meta-directing deactivator. libretexts.org Therefore, the directing effects of these two groups will influence the position of further substitution on the aromatic ring.

The "ortho effect" is a noteworthy phenomenon in substituted benzoic acids, where ortho substituents can cause a significant increase in acidity due to steric hindrance. wikipedia.orgresearchgate.net This steric hindrance forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, leading to a stronger acid. wikipedia.org

Substituent TypeEffect on Ring ReactivityDirecting InfluenceImpact on Acidity
Electron-Donating Groups (e.g., -CH₃, -OCH₃)ActivatingOrtho, ParaDecreases
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃)DeactivatingMetaIncreases
Halogens (e.g., -Cl, -Br)DeactivatingOrtho, ParaIncreases

Role of the 2-(3-methyl-1-oxobutyl) Side Chain in Directing Chemical Transformations

The 2-(3-methyl-1-oxobutyl) side chain plays a pivotal role in directing the chemical transformations of the molecule, primarily through its ability to participate in intramolecular reactions. As a 2-acylbenzoic acid, this compound is a versatile synthon for the synthesis of various heterocyclic compounds, including phthalides, isochromanones, and isoindolines. researchgate.net

A prominent example of the directing role of the side chain is the intramolecular cyclization to form 3-substituted phthalides. nih.govorganic-chemistry.org This transformation can be achieved through various synthetic routes. For instance, the reduction of the ketone in the 2-(3-methyl-1-oxobutyl) side chain to a secondary alcohol, followed by acid-catalyzed lactonization, would yield a 3-(1-methylpropyl)phthalide. The proximity of the newly formed hydroxyl group to the carboxylic acid function facilitates this intramolecular esterification.

Furthermore, the ketone and carboxylic acid moieties can participate in domino reactions. For example, a reaction with an amine in the presence of a suitable catalyst could lead to the formation of an imine, followed by an intramolecular cyclization to form a substituted isoindolinone. beilstein-journals.org The 2-(3-methyl-1-oxobutyl) side chain, therefore, acts as a functional handle that directs the formation of new ring systems fused to the original benzoic acid structure.

Reaction TypeRole of the Side ChainResulting Heterocycle
Intramolecular Cyclization (after ketone reduction)Provides the nucleophilic hydroxyl group for lactonizationPhthalide (B148349)
Domino Reaction with AminesForms an intermediate imine that undergoes intramolecular cyclizationIsoindolinone
Reaction with HydrazinesParticipates in condensation and cyclizationPhthalazinone

Stereochemical Aspects Influencing Reaction Outcomes and Selectivity

"Benzoic acid, 2-(3-methyl-1-oxobutyl)-" is an achiral molecule as it does not possess any stereocenters. However, chemical transformations involving this compound can lead to the formation of one or more stereocenters, making the consideration of stereochemical outcomes crucial. tru.calumenlearning.combyjus.com

For instance, the reduction of the prochiral ketone in the 2-(3-methyl-1-oxobutyl) side chain will generate a new chiral center at the resulting secondary alcohol. The stereoselectivity of this reduction will depend on the reducing agent used and the reaction conditions. The use of a non-chiral reducing agent like sodium borohydride (B1222165) will result in a racemic mixture of the two possible enantiomers of the alcohol. However, employing a chiral reducing agent or a chiral catalyst could lead to an enantioselective reduction, favoring the formation of one enantiomer over the other.

Furthermore, if the molecule undergoes an intramolecular aldol-type reaction, two new stereocenters could be formed, leading to the possibility of diastereomers. alrasheedcol.edu.iq The relative stereochemistry of these centers (syn or anti) would be influenced by the reaction conditions, such as the nature of the catalyst (acid or base) and the solvent. alrasheedcol.edu.iq While specific stereochemical studies on "Benzoic acid, 2-(3-methyl-1-oxobutyl)-" are not widely reported, the principles of stereoselective synthesis suggest that control over the stereochemical outcome of its reactions is theoretically achievable. lumenlearning.com

Reaction TypePotential for Stereocenter FormationPossible Stereochemical OutcomesFactors Influencing Selectivity
Ketone ReductionOne new stereocenterRacemic mixture or enantiomerically enriched productChirality of the reducing agent/catalyst
Intramolecular Aldol (B89426) ReactionTwo new stereocentersDiastereomeric mixture (syn/anti)Reaction catalyst (acid/base), solvent, temperature

Correlation of Electronic and Steric Properties with Observed Reactivity

The observed reactivity of "Benzoic acid, 2-(3-methyl-1-oxobutyl)-" is a direct consequence of the interplay between its electronic and steric properties. nih.govnih.govrsc.org

Electronic Properties: The benzoic acid ring is electronically influenced by two electron-withdrawing groups: the carboxylic acid group and the 2-(3-methyl-1-oxobutyl) group. Both groups deactivate the aromatic ring towards electrophilic substitution by withdrawing electron density through resonance and inductive effects. doubtnut.comlibretexts.org This makes reactions like nitration or halogenation of the aromatic ring require harsher conditions compared to unsubstituted benzene.

Steric Properties: The 2-(3-methyl-1-oxobutyl) group is sterically bulky. This steric hindrance can have several consequences. Firstly, it can influence the regioselectivity of electrophilic attack on the aromatic ring, potentially favoring substitution at the less hindered positions. Secondly, as part of the "ortho effect," the steric bulk of the side chain can force the adjacent carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgresearchgate.net This disruption of coplanarity reduces the resonance interaction between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid. wikipedia.org This steric inhibition of resonance is a key factor in explaining the enhanced acidity of many ortho-substituted benzoic acids. researchgate.net

PropertyContributing GroupsEffect on Reactivity
Electronic (Electron-withdrawing)-COOH, -C(O)CH₂(CH(CH₃)₂)Deactivates the aromatic ring towards electrophilic substitution.
Steric (Bulky ortho-substituent)-C(O)CH₂(CH(CH₃)₂)Influences regioselectivity of aromatic substitution; contributes to the "ortho effect," increasing carboxylic acid acidity.

Theoretical and Computational Chemistry Studies on Benzoic Acid, 2 3 Methyl 1 Oxobutyl

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like Benzoic acid, 2-(3-methyl-1-oxobutyl)-. This method is favored for its balance of accuracy and computational efficiency.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study involves determining the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like Benzoic acid, 2-(3-methyl-1-oxobutyl)-, which contains several rotatable single bonds, a conformational analysis is crucial. This involves systematically rotating the bonds of the 3-methyl-1-oxobutyl side chain and the carboxylic acid group relative to the benzene (B151609) ring to identify all possible low-energy conformers. The results of such an analysis would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of Benzoic acid, 2-(3-methyl-1-oxobutyl)- (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Value
Bond Length C(ring)-C(carbonyl) 1.50 Å
C(carbonyl)-O 1.22 Å
C(carboxyl)-O-H 0.97 Å
Bond Angle C(ring)-C(carbonyl)-C(butyl) 119.5°
O-C(carboxyl)-O-H 122.0°

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The electronic properties of a molecule are often understood by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Benzoic acid, 2-(3-methyl-1-oxobutyl)-, the oxygen atoms of the carbonyl and carboxyl groups would be expected to be regions of high electron density.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzoic acid, 2-(3-methyl-1-oxobutyl)-

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to model chemical reactions, providing insights into mechanisms that are difficult to probe experimentally.

Reaction Coordinate Analysis and Energy Barriers

To study a chemical reaction, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. By calculating the energy at various points along this coordinate, an energy profile can be constructed. This profile reveals the energy of the transition state—the highest point on the reaction pathway—and the activation energy barrier, which determines the reaction rate. For instance, the intramolecular cyclization of Benzoic acid, 2-(3-methyl-1-oxobutyl)- could be a potential reaction to study.

Solvent Effects Modeling in Theoretical Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to model bulk solvent effects.

Quantum Chemical Descriptors and their Application in Structure-Reactivity Correlations

From the results of DFT calculations, various quantum chemical descriptors can be derived. These descriptors quantify different aspects of a molecule's electronic structure and can be used to predict its reactivity and other properties. This is the basis of Quantitative Structure-Activity Relationship (QSAR) studies.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ2 / (2η)

These descriptors can be calculated for a series of related compounds and correlated with experimentally observed properties, such as biological activity or reaction rates, to develop predictive models.

Table 3: List of Compound Names

Compound Name

Advanced Spectroscopic Property Predictions via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and guide experimental work. For "Benzoic acid, 2-(3-methyl-1-oxobutyl)-", these methods can elucidate its structural and electronic characteristics through the theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This is typically achieved through high-level quantum chemical calculations, primarily employing Density Functional Theory (DFT) and its derivatives.

The process begins with an in-silico model of the molecule. The first step involves a geometry optimization, where computational methods calculate the lowest energy conformation of the molecule. Following this, specific calculations are performed to predict the different types of spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural elucidation. The most widely used and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgconicet.gov.ar This method, often paired with DFT functionals like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. acs.orgresearchgate.net

The calculated isotropic shielding values (σ) are not directly comparable to experimental chemical shifts (δ). Instead, they are converted to chemical shifts by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is obtained using the formula: δ_sample = σ_TMS - σ_sample.

For "Benzoic acid, 2-(3-methyl-1-oxobutyl)-", this approach can predict the chemical shifts for all unique proton and carbon atoms. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set (e.g., 6-31G(d) or cc-pVTZ). researchgate.netacs.org Solvation effects can also be incorporated using continuum models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzoic acid, 2-(3-methyl-1-oxobutyl)- This table presents hypothetical data representative of values that would be obtained from a GIAO/DFT calculation.

Predicted ¹³C NMR Chemical ShiftsPredicted ¹H NMR Chemical Shifts
Carbon AtomPredicted δ (ppm)Proton Atom(s)Predicted δ (ppm)
C=O (carboxyl)168.5COOH11.5
C=O (ketone)205.0Aromatic H7.5 - 8.2
Aromatic C (quaternary, C-COOH)133.0CH (methine)2.3
Aromatic C (quaternary, C-C=O)138.0CH₂ (methylene)3.1
Aromatic CH128.0 - 132.0CH₃ (methyl)1.0

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectroscopy is used to predict the vibrational modes of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory, such as DFT with the B3LYP functional. aip.orgijtsrd.com This calculation determines the harmonic vibrational frequencies and their corresponding IR intensities. aip.org

The output provides a list of vibrational modes, their frequencies (in cm⁻¹), and the intensity of the absorption. These modes correspond to specific bond stretches, bends, and torsions within the molecule. For instance, calculations for "Benzoic acid, 2-(3-methyl-1-oxobutyl)-" would predict characteristic frequencies for the O-H stretch of the carboxylic acid, the two C=O (ketone and carboxylic acid) stretches, C-H stretches of the aromatic ring and alkyl chain, and various bending vibrations.

It is a common practice to apply a scaling factor to the calculated harmonic frequencies, as they are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other model limitations. aip.org

Table 2: Illustrative Predicted IR Vibrational Frequencies for Benzoic acid, 2-(3-methyl-1-oxobutyl)- This table presents hypothetical data representative of values that would be obtained from a DFT/B3LYP frequency calculation.

Predicted Frequency (cm⁻¹)IntensityVibrational Mode Assignment
~3100Broad, StrongO-H stretch (Carboxylic acid dimer)
~3060MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch
~1705Very StrongC=O stretch (Carboxylic acid dimer)
~1690StrongC=O stretch (Ketone)
~1600, ~1480MediumAromatic C=C ring stretch
~1300MediumIn-plane O-H bend
~920Medium, BroadOut-of-plane O-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

Computational methods can predict the electronic transitions that give rise to a UV-Vis spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of organic molecules. researchgate.netnih.govacademie-sciences.fr

The calculation provides the vertical excitation energies from the ground state to various excited states, the corresponding wavelengths (λ_max), and the oscillator strength (f) of each transition. vjst.vn The oscillator strength is a measure of the probability of a transition and is related to the intensity of the absorption peak. For aromatic compounds like "Benzoic acid, 2-(3-methyl-1-oxobutyl)-", the predicted transitions typically involve π → π* and n → π* electronic excitations associated with the benzene ring and the carbonyl groups. researchgate.net The inclusion of a solvent model is particularly important for UV-Vis predictions, as solvent polarity can significantly shift absorption wavelengths. academie-sciences.fracademie-sciences.fr

Table 3: Illustrative Predicted UV-Vis Absorption Data for Benzoic acid, 2-(3-methyl-1-oxobutyl)- in Ethanol (B145695) This table presents hypothetical data representative of values that would be obtained from a TD-DFT calculation.

Predicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
2854.350.15n → π
2405.170.45π → π
2056.050.30π → π*

Synthetic Applications of Benzoic Acid, 2 3 Methyl 1 Oxobutyl As a Building Block for Complex Chemical Scaffolds

Precursor Role in the Synthesis of Dihydroisocoumarins and Isocoumarins

Benzoic acid, 2-(3-methyl-1-oxobutyl)-, also known as 2-isovalerylbenzoic acid, is a valuable bifunctional building block in organic synthesis, particularly for the construction of heterocyclic systems. Its structure, featuring a carboxylic acid and a ketone moiety in an ortho relationship, allows for intramolecular cyclization reactions to form fused ring systems. This characteristic is prominently utilized in the synthesis of dihydroisocoumarins and isocoumarins, which are core structures in various biologically active natural products.

The synthesis of 3,4-dihydroisocoumarins from 2-acylbenzoic acids can be achieved through various methods, including reduction of the keto group followed by lactonization. For instance, the selective reduction of the ketone in Benzoic acid, 2-(3-methyl-1-oxobutyl)- would yield a secondary alcohol. This intermediate can then undergo acid-catalyzed intramolecular cyclization to furnish 3-isobutyl-3,4-dihydroisocoumarin.

Furthermore, methodologies such as metal-catalyzed intramolecular C-H activation and annulation reactions of benzoic acids with alkenes or alkynes provide a direct route to isocoumarin (B1212949) and dihydroisocoumarin scaffolds. While specific examples utilizing Benzoic acid, 2-(3-methyl-1-oxobutyl)- are not extensively documented, the general applicability of these methods to 2-acylbenzoic acids suggests its potential as a suitable substrate. For example, a palladium-catalyzed oxidative annulation with an appropriate coupling partner could directly lead to the formation of the corresponding isocoumarin.

The conversion of the dihydroisocoumarin to the corresponding isocoumarin can be accomplished through dehydrogenation. Common methods include the use of reagents like N-bromosuccinimide (NBS) followed by elimination with a base, or catalytic dehydrogenation using palladium on carbon (Pd/C).

Below is an illustrative table of potential dihydroisocoumarin and isocoumarin derivatives that could be synthesized from Benzoic acid, 2-(3-methyl-1-oxobutyl)- based on established synthetic routes for analogous 2-acylbenzoic acids.

Starting MaterialProductSynthetic Approach
Benzoic acid, 2-(3-methyl-1-oxobutyl)-3-Isobutyl-3,4-dihydroisocoumarin1. Reduction of ketone (e.g., with NaBH₄)2. Acid-catalyzed lactonization
3-Isobutyl-3,4-dihydroisocoumarin3-IsobutylisocoumarinDehydrogenation (e.g., with NBS/Et₃N or Pd/C)

Utilization in the Construction of Diverse Heterocyclic Ring Systems

The utility of Benzoic acid, 2-(3-methyl-1-oxobutyl)- extends beyond the synthesis of isocoumarins. Its dual reactive centers, the carboxylic acid and the ketone, can react with a variety of dinucleophiles to construct a range of heterocyclic scaffolds. These reactions often proceed through a condensation-cyclization cascade.

One significant application is in the synthesis of isoindolinones . Reaction with primary amines or ammonia (B1221849) leads to the formation of an intermediate enamine or imine from the ketone, which then undergoes intramolecular amidation with the carboxylic acid to yield the isoindolinone core. The isobutyl group from the starting material would be incorporated as a substituent on the newly formed heterocyclic ring.

Similarly, phthalazinones can be synthesized by reacting Benzoic acid, 2-(3-methyl-1-oxobutyl)- with hydrazine (B178648) or its derivatives. The initial reaction occurs between the ketone and one of the amino groups of hydrazine to form a hydrazone. Subsequent intramolecular cyclization involving the remaining amino group and the carboxylic acid furnishes the phthalazinone ring system.

The versatility of this building block also allows for its potential use in the synthesis of other heterocyclic systems. For example, reaction with hydroxylamine (B1172632) could lead to the formation of oximes, which can undergo further transformations. Condensation with active methylene (B1212753) compounds in the presence of a base could also provide access to other fused ring systems.

The following table provides examples of diverse heterocyclic ring systems that can be conceptually synthesized from Benzoic acid, 2-(3-methyl-1-oxobutyl)-.

DinucleophileResulting Heterocyclic SystemKey Reaction Steps
Primary Amine (R-NH₂)N-Substituted 3-isobutylideneisoindolin-1-one1. Imine formation2. Intramolecular amidation
Hydrazine (H₂N-NH₂)4-Isobutylphthalazin-1(2H)-one1. Hydrazone formation2. Intramolecular cyclization

Strategic Intermediate in the Assembly of Advanced Organic Molecules

Benzoic acid, 2-(3-methyl-1-oxobutyl)- serves as a strategic intermediate in the assembly of more complex organic molecules, including natural products and their analogues. The heterocyclic scaffolds derived from this building block, such as isocoumarins and phthalazinones, are prevalent in many biologically active compounds. Therefore, the ability to synthesize these core structures with specific substitution patterns is of great importance in medicinal chemistry and drug discovery.

The isobutyl group attached to the heterocyclic core can influence the molecule's lipophilicity and steric profile, which can be crucial for its biological activity and pharmacokinetic properties. Furthermore, the functional groups within the synthesized heterocycles, such as the lactone in isocoumarins or the lactam in isoindolinones and phthalazinones, can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies.

While direct total syntheses of complex natural products employing Benzoic acid, 2-(3-methyl-1-oxobutyl)- as a starting material are not prominently reported in the literature, its role as a versatile precursor to key heterocyclic motifs makes it a valuable tool for synthetic chemists. The straightforward synthesis of functionalized heterocyclic systems from this readily accessible building block provides an efficient entry point for the construction of more elaborate molecular architectures.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-(3-methyl-1-oxobutyl)benzoic acid?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation, where benzoic acid derivatives react with acylating agents like 3-methylbutanoyl chloride. Optimization of reaction conditions (e.g., Lewis acid catalysts, temperature) is critical. Characterization via HPLC and NMR ensures purity and structural confirmation. For derivatives, esterification or functional group protection (e.g., using benzyl ethers) may precede acylation steps .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is the gold standard for structural determination. Key steps include crystal growth via slow evaporation, data collection with synchrotron radiation, and refinement using SHELX programs to resolve atomic positions and bond angles. Challenges include managing twinning or low-resolution data .

Q. What analytical techniques are suitable for verifying the purity and functional groups of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl (C=O) and hydroxyl (-OH) groups. NMR (¹H/¹³C) resolves substituent positions, and HPLC with UV detection quantifies purity. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR discrepancies) be resolved for derivatives of this compound?

  • Answer : Contradictions may arise from tautomerism or solvent effects. Use variable-temperature NMR to probe dynamic equilibria, or compare computational predictions (DFT calculations) with experimental data. Collaborative validation via interlaboratory studies or synchrotron-based IR microspectroscopy can clarify ambiguities .

Q. What strategies are effective in studying the metabolic stability of 2-(3-methyl-1-oxobutyl)benzoic acid in biological systems?

  • Answer : Employ liver microsome assays (e.g., human CYP450 isoforms) to identify phase I metabolites. LC-MS/MS tracks hydroxylation or oxidation products. For phase II metabolism (e.g., glucuronidation), incubate with UDP-glucuronosyltransferase enzymes. Isotope-labeling aids in quantifying metabolic turnover rates .

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess interactions with enzymes or receptors. Validate predictions with kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring of reaction intermediates .

Q. What experimental designs address challenges in isolating stereoisomers or regioisomers during synthesis?

  • Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. For regioisomers, employ directional protecting groups (e.g., tert-butyldimethylsilyl) to control acylation sites. X-ray crystallography or NOESY NMR confirms stereochemical outcomes .

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